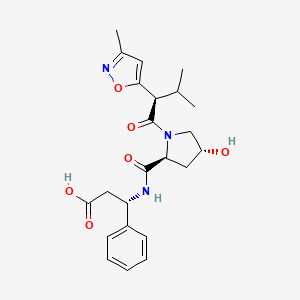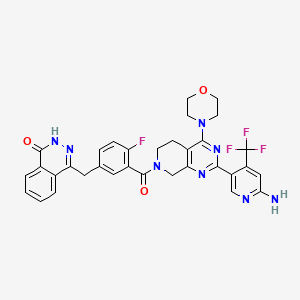
m-PEG24-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG24-SH: is a polyethylene glycol (PEG)-based linker with a terminal thiol group. It is commonly used in the formation of PROTACs (Proteolysis Targeting Chimeras) , which are molecules designed to selectively degrade specific proteins within cells by leveraging the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG24-SH typically involves the polymerization of ethylene glycol to form PEG, followed by the attachment of a thiol group to the terminal end. The reaction conditions usually require the use of reactive intermediates and catalysts to ensure the formation of the thiol group.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and continuous flow processes to ensure consistent quality and yield. The production process also involves rigorous quality control measures to ensure the purity and functionality of the final product.
Chemical Reactions Analysis
m-PEG24-SH: can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The disulfide bond can be reduced back to the thiol group.
Substitution: : The thiol group can react with electrophiles to form thioethers.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like iodine or hydrogen peroxide .
Reduction: : Using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Substitution: : Using electrophiles like alkyl halides or isocyanates .
Major Products Formed
Disulfides: : Formed through the oxidation of the thiol group.
Thioethers: : Formed through substitution reactions with electrophiles.
Scientific Research Applications
m-PEG24-SH: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: : Used as a linker in the synthesis of complex molecules.
Biology: : Employed in the study of protein interactions and modifications.
Medicine: : Utilized in the development of drug delivery systems and therapeutic agents.
Industry: : Applied in the production of materials with enhanced properties.
Mechanism of Action
The mechanism by which m-PEG24-SH exerts its effects involves the formation of covalent bonds with target proteins. The thiol group reacts with electrophilic groups on the target protein, leading to the formation of a stable bond. This interaction can modulate the activity of the target protein, leading to desired biological effects.
Comparison with Similar Compounds
m-PEG24-SH: is similar to other PEG-based linkers, such as m-PEG24-acid and m-PEG24-NHS . its unique feature is the presence of the thiol group, which allows for specific reactions with electrophilic groups. This makes it particularly useful in applications requiring selective protein degradation.
Similar Compounds
m-PEG24-acid: : Contains a terminal carboxylic acid group.
m-PEG24-NHS: : Contains a terminal NHS ester group.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H100O24S/c1-50-2-3-51-4-5-52-6-7-53-8-9-54-10-11-55-12-13-56-14-15-57-16-17-58-18-19-59-20-21-60-22-23-61-24-25-62-26-27-63-28-29-64-30-31-65-32-33-66-34-35-67-36-37-68-38-39-69-40-41-70-42-43-71-44-45-72-46-47-73-48-49-74/h74H,2-49H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFCQQYPBUUXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H100O24S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














